1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol
Description
Properties
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGMEVODGZZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(OCCO1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 1 3,3 Dimethyl 1,4 Dioxan 2 Yl Ethanol
Acetal (B89532) Hydrolysis and Stability under Various Conditions
The 1,4-dioxane (B91453) ring in 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanol is a cyclic acetal. The stability of this ring is highly dependent on the pH of the environment.
Acidic Conditions: Under acidic conditions, the acetal is susceptible to hydrolysis, which is a reversible process. youtube.com The mechanism involves protonation of one of the oxygen atoms in the dioxane ring, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and eventual loss of a proton leads to the opening of the ring and the formation of the parent carbonyl compound and the diol. For this compound, this would yield 2,2-dimethylpropane-1,3-diol and 1-hydroxypropan-2-one. The reaction is typically catalyzed by acids such as sulfuric acid or tosylic acid. youtube.com
Neutral and Basic Conditions: In contrast, cyclic acetals like the 1,4-dioxane ring are generally stable under neutral and basic conditions. organic-chemistry.orgthieme-connect.de They are resistant to attack by nucleophiles and bases, which makes them excellent protecting groups for carbonyl compounds during syntheses that involve basic or nucleophilic reagents. organic-chemistry.org
The table below summarizes the stability of the acetal under different conditions.
| Condition | Stability of 1,4-Dioxane Ring | Outcome |
| Acidic (e.g., aq. HCl, H₂SO₄) | Labile | Hydrolysis to a carbonyl and a diol |
| Neutral (e.g., water) | Generally Stable | No reaction |
| Basic (e.g., aq. NaOH, NaH) | Stable | No reaction |
Reactions Involving the Hydroxyl Group and its Transformations
The primary hydroxyl group in this compound can undergo a variety of common alcohol reactions. The presence of the bulky dioxane ring may influence the reaction rates, but the fundamental reactivity remains.
Nucleophilic and Electrophilic Nature: The hydroxyl group can act as both a nucleophile, due to the lone pairs of electrons on the oxygen atom, and an electrophile, as the carbon atom bonded to the oxygen is electron-deficient. youtube.com
Key Transformations:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. Mild reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) would lead to the carboxylic acid.
Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), or with more reactive acyl chlorides or anhydrides, the hydroxyl group can be converted into an ester.
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group, but it can be converted into a better one. libretexts.org For example, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) will form a tosylate. This tosylate is an excellent leaving group and can be displaced by a wide range of nucleophiles in SN2 reactions.
Alkylation: Deprotonation of the hydroxyl group with a strong base (e.g., NaH) forms an alkoxide, which can then react with an alkyl halide to form an ether (Williamson ether synthesis).
The following table outlines some of the potential transformations of the hydroxyl group.
| Reaction Type | Reagent(s) | Product Type |
| Oxidation (mild) | PCC, DMP | Aldehyde |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Esterification | R-COOH, H⁺; or R-COCl | Ester |
| Tosylation | TsCl, pyridine | Tosylate |
| Ether Formation | 1. NaH; 2. R-X | Ether |
Ring-Opening Reactions of the 1,4-Dioxane Scaffold
Beyond simple hydrolysis, the 1,4-dioxane ring can undergo cleavage through other pathways, often leading to selectively functionalized products. These reactions are of significant interest in synthetic chemistry, particularly in the context of carbohydrate chemistry where similar cyclic acetals are common. researchgate.net
Reductive Cleavage: The regioselective ring opening of 1,3-dioxane-type acetals has been achieved using various reducing agents in the presence of a Lewis acid. researchgate.net For instance, reagents like diisobutylaluminium hydride (DIBAL-H) or combinations like lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) can reductively open the ring to yield a mono-protected diol. researchgate.net The regioselectivity of the cleavage (i.e., which C-O bond is broken) can often be controlled by the choice of reagents and the steric and electronic properties of the substrate.
Frustrated Lewis Pairs: In some cases, frustrated Lewis pairs (FLPs), which are combinations of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, have been shown to mediate the ring-opening of 1,4-dioxane. acs.org This type of reaction typically results in a zwitterionic product where the Lewis base has attacked one of the carbon atoms of the ring and the Lewis acid is coordinated to an oxygen atom. acs.org
Role of this compound as a Synthetic Intermediate
The bifunctional nature of this compound makes it a potentially useful building block in organic synthesis. The dioxane portion can serve as a masked carbonyl group, while the hydroxyl group provides a handle for further functionalization.
For example, derivatives of 2,3-dimethylene-1,4-dioxane, which can be generated from precursors like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, have been used in [4+2] cycloaddition reactions to construct functionalized cyclohexene (B86901) derivatives. nih.govrsc.org These adducts can then be transformed into biologically relevant molecules. nih.govrsc.org While not a direct reaction of the title compound, this illustrates how the 1,4-dioxane scaffold is employed in the synthesis of complex molecules.
One of the most common applications of the 1,4-dioxane structure is as a protecting group for carbonyl compounds. thieme-connect.de The formation of a cyclic acetal is a robust method to prevent a carbonyl group (aldehyde or ketone) from reacting with nucleophiles or under basic conditions. organic-chemistry.orgwikipedia.org
Protection: A carbonyl compound is protected by reacting it with a 1,3-diol, in this case, 2,2-dimethylpropane-1,3-diol, under acidic catalysis (e.g., p-toluenesulfonic acid). organic-chemistry.org Water is typically removed during the reaction to drive the equilibrium towards the formation of the acetal. organic-chemistry.org
Deprotection: The removal of the dioxane protecting group is achieved through acid-catalyzed hydrolysis, as described in section 3.1. organic-chemistry.org By treating the protected compound with aqueous acid, the acetal is cleaved, regenerating the original carbonyl group and the diol. organic-chemistry.orgwikipedia.org This strategy allows for selective reactions to be performed on other parts of a molecule while the carbonyl group is masked. wikipedia.org
The table below summarizes the protection and deprotection process.
| Process | Reagents and Conditions | Purpose |
| Protection | 1,3-Diol, Acid Catalyst (e.g., TsOH), Removal of H₂O | To mask a carbonyl group from reacting with nucleophiles or bases. organic-chemistry.orgthieme-connect.de |
| Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄) | To regenerate the carbonyl group after other synthetic steps are complete. organic-chemistry.org |
Exploration of Novel Reaction Pathways and Reactivities
The exploration of novel reaction pathways for molecules like this compound is an ongoing area of chemical research. While specific novel reactions for this exact compound are not extensively documented, research into related structures can provide insight into potential new reactivities.
For instance, the development of photocatalysis has opened up new avenues for the reactions of various functional groups. rsc.orgresearchgate.net It is conceivable that photochemical methods could be developed to induce novel transformations of the dioxane ring or the alcohol, potentially leading to radical-mediated reactions or other unique bond formations.
Another area of exploration is the use of the 1,4-dioxane scaffold as a directing group in C-H activation reactions. The oxygen atoms could coordinate to a metal catalyst, directing a reaction to a specific C-H bond either on the ring itself or on a nearby part of the molecule. This would allow for the late-stage functionalization of complex molecules in a highly selective manner.
Stereochemical Aspects and Conformational Analysis of 1 3,3 Dimethyl 1,4 Dioxan 2 Yl Ethanol
Chiral Centers and Enantioselective Synthesis Approaches
The structure of 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanol contains two chiral centers, leading to the possibility of multiple stereoisomers. The first stereocenter is at the C2 position of the 1,4-dioxane (B91453) ring, which is substituted with the ethanol (B145695) group. The second stereocenter is the carbon atom of the ethanol side chain, which bears the hydroxyl group. The presence of two chiral centers means that the compound can exist as a total of four stereoisomers: two pairs of enantiomers, which are diastereomeric to each other.
The synthesis of a single, desired stereoisomer from this set requires precise control over the formation of both chiral centers. Enantioselective synthesis, a critical field in modern organic chemistry, provides strategies to achieve such outcomes. nih.gov While specific, documented enantioselective routes to this compound are not prevalent in the literature, several established methodologies could hypothetically be employed.
Potential Enantioselective Strategies:
Catalytic Asymmetric Hydrogenation: One common approach involves the asymmetric hydrogenation of a prochiral ketone precursor. nih.gov In this scenario, a precursor molecule, 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-one, could be reduced using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand). This would establish the stereocenter on the ethanol side chain with a high degree of enantioselectivity.
Chiral Auxiliary-Mediated Synthesis: Another strategy would involve the use of a chiral auxiliary. A chiral alcohol could be used to form the dioxane ring, thereby directing the stereoselective introduction of the side chain at the C2 position. Subsequent reaction to form the second chiral center on the side chain would be influenced by the predetermined stereochemistry of the ring, followed by the removal of the auxiliary.
Enzymatic Resolution: A racemic mixture of this compound could be subjected to enzymatic resolution. A specific lipase, for instance, could selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
The choice of strategy would depend on the desired stereoisomer and the availability of starting materials. Each approach aims to create the chiral centers with high enantiomeric excess (ee), a measure of the purity of the target enantiomer. researchgate.net
Conformational Studies of the 1,4-Dioxane Ring and Substituents
The 1,4-dioxane ring, like cyclohexane (B81311), is not planar and preferentially adopts a chair conformation to minimize angle and torsional strain. unicamp.br In this chair form, substituents can occupy either axial or equatorial positions. For this compound, the conformational equilibrium is heavily influenced by the bulky substituents on the ring.
The gem-dimethyl group at the C3 position introduces significant steric hindrance. This group effectively "locks" the conformation of the ring, severely restricting the ring-flipping process that is common in unsubstituted or monosubstituted cyclohexanes and dioxanes. The most stable conformation will seek to place the largest groups in the sterically less demanding equatorial positions.
The primary conformational question for this molecule concerns the orientation of the 1-ethanol substituent at the C2 position. It can exist in two principal chair conformations: one with the ethanol group in an equatorial position and the other with it in an axial position.
Equatorial Conformer: The substituent is directed away from the bulk of the ring, which is generally the more stable position for large groups.
Axial Conformer: The substituent is directed upwards or downwards, parallel to the principal axis of the ring, leading to potential 1,3-diaxial interactions with other axial atoms or groups.
Computational studies and NMR analysis on related substituted 1,3-dioxanes have shown a strong preference for placing bulky substituents in the equatorial position to avoid destabilizing steric interactions. researchgate.netresearchgate.net Given the size of the 1-ethanol group, it is overwhelmingly likely that it will preferentially occupy the equatorial position. The energy difference between the equatorial and axial conformers (the A-value) for such a group would be significant, leading to a population distribution that heavily favors the equatorial conformer at equilibrium.
| Substituent/Interaction | Position | Estimated Conformational Energy (ΔG°, kcal/mol) | Key Steric Interaction |
|---|---|---|---|
| -CH(OH)CH₃ | Equatorial | ~0 (Reference) | Minimal gauche interactions with the ring |
| -CH(OH)CH₃ | Axial | > 2.5 | 1,3-diaxial interactions with axial H at C6 |
| -CH₃ (at C3) | Axial | High / Unfavorable | Severe steric clash with axial H/substituents |
| -CH₃ (at C3) | Equatorial | Favorable | Minimal steric strain |
Diastereoselective Reactions Influenced by the Dioxane Framework
The rigid, well-defined conformation of the this compound framework can serve as a powerful tool for directing the stereochemical outcome of subsequent reactions, a process known as diastereoselection. When the dioxane ring exists predominantly in one conformation, its steric bulk can shield one face of a reactive center on the side chain, forcing an incoming reagent to approach from the less hindered face.
This principle is particularly relevant for reactions at the chiral center of the ethanol side chain. For example, if one were to synthesize this molecule by first preparing the corresponding ketone, 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-one, the subsequent reduction of the ketone would be a diastereoselective reaction.
According to Felkin-Anh or related models of stereochemical control, the reducing agent (e.g., sodium borohydride) would preferentially attack the carbonyl group from the less sterically hindered trajectory. The bulky and conformationally locked dioxane ring would act as a stereodirecting group. The approach of the hydride reagent would be biased to avoid the steric shield presented by the dioxane framework, leading to the preferential formation of one diastereomer over the other. The efficiency of this selection is typically measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).
| Precursor | Reaction | Reagent | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-one | Carbonyl Reduction | NaBH₄ | (1R,2'S)- or (1S,2'R)-isomer | > 5:1 |
| 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-one | Carbonyl Reduction | L-Selectride® | (1R,2'S)- or (1S,2'R)-isomer | > 15:1 |
Note: The predicted outcomes are based on established principles of diastereoselective reductions of chiral ketones. The exact ratios would need to be determined experimentally.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| -CH(OH)- | C2 | ~3.8 - 4.0 | ~98 - 102 | Proton is a doublet of doublets (dd) |
| -C(CH₃)₂- | C3 | - | ~75 - 78 | Quaternary carbon |
| -OCH₂- | C5 | ~3.6 - 3.8 | ~60 - 64 | Axial and equatorial protons are distinct |
| -OCH₂- | C6 | ~3.9 - 4.1 | ~65 - 69 | Axial and equatorial protons are distinct |
| CH(OH)CH₃ | C7 | ~4.0 - 4.2 | ~68 - 72 | Proton is a multiplet (m) |
| CH(OH)CH₃ | C8 | ~1.2 - 1.4 | ~20 - 24 | Proton is a doublet (d) |
| C(CH₃)₂ | C9/C10 | ~1.1 - 1.3 | ~22 - 28 | Two distinct singlets (s) for methyl groups |
| -OH | - | Variable (broad singlet) | - | Shift depends on concentration and solvent |
While 1D spectra provide initial data, 2D NMR techniques are essential for assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the proton at C2 and the proton at C7, confirming the connectivity of the ethanol (B145695) side chain to the dioxane ring. It would also reveal couplings between the geminal protons on C5 and C6. wpmucdn.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is critical for determining the molecule's relative stereochemistry and conformation. acs.org For instance, NOESY could reveal spatial relationships between the ethanol side chain and the axial or equatorial protons on the dioxane ring, providing insight into its preferred orientation.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
| Technique | Correlated Protons (¹H-¹H) | Correlated Nuclei (¹H-¹³C) | Information Gained |
|---|---|---|---|
| COSY | H2 ↔ H7; H7 ↔ H8; H5a ↔ H5b; H6a ↔ H6b | - | Identifies adjacent protons and confirms spin systems. |
| HSQC | - | H2 ↔ C2; H5 ↔ C5; H6 ↔ C6; H7 ↔ C7; H8 ↔ C8; H9/H10 ↔ C9/C10 | Assigns carbons based on direct proton attachment. |
| HMBC | - | H9/H10 ↔ C2, C3, C5; H8 ↔ C2, C7; H2 ↔ C6, C7, C8 | Connects molecular fragments and confirms the carbon backbone. |
| NOESY | e.g., H2 ↔ H6 (axial); H7 ↔ H9 | - | Determines relative stereochemistry and preferred conformation. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. The nominal molecular weight of this compound (C₈H₁₆O₃) is 160.21 g/mol .
High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. core.ac.uknih.gov
Table 3: HRMS Data for this compound (C₈H₁₆O₃)
| Ion | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 161.11722 | 161.11709 | -0.81 |
| [M+Na]⁺ | 183.09917 | 183.09934 | +0.93 |
| [M+K]⁺ | 199.07311 | 199.07301 | -0.50 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. Typically, a precursor ion (such as the molecular ion [M+H]⁺) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed information about the molecule's structure by revealing how it breaks apart. For this compound, MS/MS analysis of the [M+H]⁺ ion (m/z 161.1) would likely show characteristic losses corresponding to the ethanol side chain, water, or fragmentation of the dioxane ring, providing powerful confirmation of the proposed structure.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. These techniques are also used to assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC is a common method of choice. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The purity of a sample is determined by integrating the area of the detected peaks, with the main peak's area percentage representing the sample's purity. The method can be optimized by adjusting the mobile phase composition, flow rate, and column type to achieve optimal separation. sigmaaldrich.com
Table 4: Illustrative HPLC Method for Purity Analysis
| Parameter | Value/Condition |
|---|---|
| Instrument | HPLC with UV or Refractive Index (RI) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (if chromophore is present) or RI |
| Expected Retention Time | ~3-5 minutes |
Table of Compounds
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a premier technique for the separation and analysis of compounds that can be vaporized without decomposition. Given its molecular structure, this compound is expected to possess sufficient volatility for GC analysis. This method is particularly effective for determining the purity of a sample by separating the target compound from any volatile impurities or residual solvents from its synthesis.
In a typical GC analysis, the compound is injected into a heated port, vaporized, and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. researchgate.net The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column's inner surface. A flame ionization detector (FID) is commonly employed for the detection of organic compounds like this dioxane derivative, offering high sensitivity. researchgate.netresearchgate.net The retention time—the time taken for the compound to travel through the column—is a characteristic property under a specific set of analytical conditions and is used for identification, while the peak area corresponds to its concentration.
For a compound like this compound, a non-polar or mid-polarity column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase, would likely be suitable. asean.org A programmed temperature gradient, starting at a lower temperature and ramping up, would ensure the efficient elution of both more and less volatile components. researchgate.net
Table 1: Illustrative Gas Chromatography (GC) Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary Column (e.g., VF-624ms or equivalent) asean.org |
| Column Dimensions | 30 m length x 0.25 mm ID x 1.4 µm film thickness asean.org |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) researchgate.net |
| Injection Mode | Splitless |
| Injector Temperature | 250-280°C researchgate.net |
| Oven Program | Initial: 35-40°C, hold for 2-4 min, ramp at 5-10°C/min to 280°C, hold for 2-5 min researchgate.net |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280-300°C |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater depth of information than either technique alone.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool that combines the separation capability of GC with the qualitative and quantitative detection power of mass spectrometry. It is an indispensable method for confirming the identity of volatile compounds. nih.gov As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the case of this compound, electron ionization (EI) would likely be used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.
The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." This spectrum would show a molecular ion peak corresponding to the intact molecule's mass (C8H16O3, MW: 160.21 g/mol ) and a series of fragment ion peaks. The fragmentation pattern can be interpreted to deduce the compound's structure. For instance, expected fragments could arise from the loss of an ethanol group, a methyl group, or through cleavage of the dioxane ring.
Table 2: Expected GC-MS Data for this compound
| Data Type | Expected Information |
|---|---|
| Retention Time (RT) | A characteristic time for elution from the GC column. |
| Molecular Ion (M+) | A peak at m/z = 160, confirming the molecular weight. |
| Key Fragment Ions | Peaks corresponding to stable fragments (e.g., loss of •CH3, •C2H5OH). |
| Ion Source | Electron Ionization (EI) at 70 eV. researchgate.net |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM). researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a complementary technique to GC-MS, particularly suited for compounds that are less volatile, thermally unstable, or highly polar. nih.gov While this compound is likely amenable to GC, LC-MS could be employed for its analysis within complex matrices. The technique uses a liquid mobile phase to carry the sample through a packed column for separation. The eluent is then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually result in less fragmentation and a prominent protonated molecule [M+H]+ or adduct ion (e.g., [M+Na]+), which aids in the unambiguous determination of the molecular weight. sigmaaldrich.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) LC-NMR represents one of the most powerful hyphenated techniques for unambiguous structure elucidation directly from complex mixtures. amazonaws.com It combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. semanticscholar.org In an LC-NMR experiment, after the sample is separated on an HPLC column, the eluent flows through a specialized NMR flow-probe where NMR spectra are acquired. This allows for the acquisition of ¹H NMR, ¹³C NMR, and various 2D NMR spectra for each separated component. While extremely powerful, the technique's primary limitation is the inherent insensitivity of NMR, often requiring larger sample quantities or specialized equipment like cryoprobes to obtain sufficient signal-to-noise. nih.govsemanticscholar.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. This technique is contingent upon the ability to grow a high-quality single crystal of this compound. If successful, a beam of X-rays is diffracted by the crystal's ordered lattice of molecules. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined.
This analysis provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation (e.g., chair or boat conformation of the dioxane ring) and configuration of the molecule in the solid state. It also shows how the molecules are arranged relative to one another in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. While no crystallographic data for the title compound is publicly available, the data obtained for other dioxane derivatives illustrates the type of detailed structural information that can be achieved. researchgate.net
Table 3: Example of Crystallographic Data (for an illustrative dioxane derivative)
| Parameter | Example Value (from a related structure researchgate.net) |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.204 Å, b = 11.239 Å, c = 12.209 Å |
| Unit Cell Angles | α = 85.51°, β = 82.30°, γ = 84.54° |
| Volume (V) | 702.9 ų |
| Molecules per unit cell (Z) | 2 |
| Resolution | Final R-factor (e.g., 0.048) |
Note: The data in this table is for the compound 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile and serves only to illustrate the output of an X-ray crystallography experiment. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For an organic compound like this compound (molecular formula C8H16O3), this analysis would quantify the percentages of carbon, hydrogen, and oxygen. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a crucial indicator of its purity.
Table 4: Elemental Analysis Data for C8H16O3
| Element | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|
| Carbon (C) | 59.97% | 59.85% |
| Hydrogen (H) | 10.07% | 10.11% |
| Oxygen (O) | 29.96% | (by difference) |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and reaction mechanisms. This thesis describes the use of density functional theory (DFT) to better understand chemical methods whiterose.ac.uk.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, reaction pathways can be proposed and activation energies determined. For instance, DFT has been used to study the mechanisms of various reactions, such as the rearrangement of spirocyclic indolenines to quinolines and gold(I)-catalyzed reactions whiterose.ac.uk. While a specific reaction mechanism for 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol has not been reported, DFT could be employed to study its synthesis or subsequent reactions, such as dehydration or oxidation.
A study on the cycloaddition reaction of 2,3-dimethylene-1,4-dioxane, a related compound, suggests that the reaction proceeds via a polar mechanism nih.gov. DFT calculations could confirm such a hypothesis by locating the transition state and analyzing its electronic structure.
Table 1: Hypothetical DFT Data for a Reaction Involving a Dioxane Derivative This table is illustrative and does not represent actual data for this compound.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | B3LYP/6-31G* | 0.0 |
| Transition State | B3LYP/6-31G* | +25.4 |
| Product | B3LYP/6-31G* | -15.2 |
The flexible six-membered ring of dioxane derivatives can adopt various conformations, such as chair, boat, and twist-boat forms. DFT calculations are used to determine the relative energies of these conformers and the energy barriers for interconversion between them.
Studies on substituted 1,3-dioxanes have shown that the chair conformer is generally the most stable researchgate.netresearchgate.net. For example, the chair conformer of 1,3-dioxane (B1201747) is calculated to be significantly more stable than the 2,5-twist conformer researchgate.netresearchgate.net. The potential energy surface of 4,4-dimethyl-1,3-dioxane has been analyzed using DFT, revealing eight energy minima and the transition states connecting them researchgate.netresearchgate.net. Similar studies on This compound would identify its preferred conformation and the influence of the dimethyl and ethanol (B145695) substituents on the ring's geometry and stability.
Table 2: Calculated Relative Energies of 1,3-Dioxane Conformers Data adapted from studies on 1,3-dioxane and presented here for illustrative purposes.
| Conformer | Calculation Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Chair | HF/6-31G(d) | 0.0 | researchgate.net |
| 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 | researchgate.net |
| 1,4-Twist | HF/6-31G(d) | 6.03 ± 0.43 | researchgate.net |
| Chair | DFT/B3LYP | 0.0 | researchgate.net |
| 2,5-Twist | DFT/B3LYP | 5.19 ± 0.8 | researchgate.net |
| 1,4-Twist | DFT/B3LYP | 6.19 ± 0.8 | researchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulations for This compound have not been published, this technique could provide valuable insights into its dynamic behavior in various environments.
For instance, MD simulations have been used to investigate the effect of 1,4-dioxane (B91453) on phospholipid membrane models nih.gov. These simulations revealed how dioxane molecules orient themselves and affect the membrane's structural parameters nih.gov. MD simulations have also been employed to study the properties of aqueous solutions of 1,4-dioxane, providing information on density, enthalpy of mixing, and viscosity researchgate.net. Such simulations for This compound could predict its solvation properties and its interactions with biological macromolecules.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are essential for predicting and interpreting spectroscopic data. Methods like DFT and Hartree-Fock can be used to calculate properties that are directly related to experimental spectra, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).
A theoretical analysis of 1,4-dioxane using DFT and Hartree-Fock methods has been performed to compute its UV-Visible, NMR, and FT-IR spectra researchgate.net. The calculations helped in understanding the electronic structure and vibrational modes of the molecule researchgate.net. Similar calculations for This compound would be invaluable for characterizing the compound and assigning its spectral features.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only and does not represent experimentally verified data.
| Spectroscopic Property | Predicted Value |
|---|---|
| 1H NMR Chemical Shift (CH-OH) | 3.5 ppm |
| 13C NMR Chemical Shift (C-OH) | 65 ppm |
| IR Vibrational Frequency (O-H stretch) | 3400 cm-1 |
| UV-Vis λmax | 210 nm |
Application of Machine Learning in Reaction Prediction and Compound Design
Machine learning (ML) is increasingly being used in chemistry to predict reaction outcomes, properties of molecules, and to design new compounds with desired characteristics. ML models can be trained on large datasets of chemical reactions and molecular properties to make rapid and accurate predictions nih.gov.
Recent developments include Δ-learning models, where ML is used to predict a correction to a lower-level quantum chemical calculation, thereby accelerating high-level energy evaluations rsc.orgresearchgate.net. These approaches can be applied to predict reaction properties like activation energies with high accuracy rsc.orgresearchgate.net. ML models have also been developed to predict solvent effects on reaction rates, which is crucial for chemical process design nih.gov. While no specific ML models have been reported for This compound , these general methods could be applied to predict its reactivity in different solvents or to design novel derivatives with tailored properties.
Applications of 1 3,3 Dimethyl 1,4 Dioxan 2 Yl Ethanol and Its Derivatives in Advanced Chemical Research
Role as a Building Block in Fine Chemical Synthesis (non-pharmaceutical)
In the realm of fine chemical synthesis, substituted 1,4-dioxanes are valued as versatile building blocks. enamine.net The utility of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol in this context stems from the reactivity of its hydroxyl group, which can undergo a variety of chemical transformations to produce more complex molecules. These transformations can include esterification, etherification, and oxidation, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
The stable 1,4-dioxane (B91453) ring often acts as a protecting group for a diol functionality or as a structural scaffold that imparts specific conformational properties to the target molecule. The gem-dimethyl group at the 3-position of the ring enhances the steric hindrance and stability of the dioxane moiety, potentially influencing the stereochemical outcome of reactions at the adjacent chiral center. While specific non-pharmaceutical applications of this exact compound are not widely documented, its structural motifs are relevant in the synthesis of specialty chemicals, including those used in fragrances and materials science.
Below is a table summarizing potential synthetic transformations for this compound, based on the known reactivity of alcohols and dioxane derivatives.
| Reaction Type | Reagents | Potential Product | Application Area |
| Esterification | Carboxylic acid, Acid chloride | Ester derivative | Fragrances, Plasticizers |
| Etherification | Alkyl halide, Base | Ether derivative | Solvents, Intermediates |
| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone derivative | Synthetic Intermediates |
| Acetal (B89532) Exchange | Diol, Acid catalyst | New acetal/ketal | Protecting Group Chemistry |
Integration into Polymer Science and Materials Research
The bifunctional nature of this compound, possessing both a heterocyclic ring and a hydroxyl group, suggests its potential for integration into polymer science and materials research.
The presence of a reactive hydroxyl group allows this compound to potentially act as a monomer in step-growth polymerization. For instance, it could be incorporated into polyesters through reaction with dicarboxylic acids or into polyurethanes by reacting with diisocyanates. The bulky and rigid 3,3-dimethyl-1,4-dioxane unit would be expected to influence the properties of the resulting polymer, such as increasing its glass transition temperature (Tg), enhancing thermal stability, and modifying its solubility characteristics.
Furthermore, if the ethanol (B145695) side chain were to be further functionalized to introduce a second reactive group (e.g., another hydroxyl group or a vinyl group), the molecule could serve as a cross-linking agent. sigmaaldrich.com Cross-linkers are crucial for creating thermosetting polymers and for modifying the mechanical properties of materials, transforming linear polymer chains into a three-dimensional network. sigmaaldrich.com The rigid dioxane structure could provide a well-defined junction point in the polymer network, potentially leading to materials with improved mechanical strength and thermal resistance.
Incorporating the this compound moiety into a polymer backbone or as a pendant group can introduce specific functionalities into advanced materials. The dioxane ring, with its two ether linkages, can influence the material's polarity, hydrophilicity, and interaction with other substances. Research on other functionalized dioxane derivatives has shown their utility in creating polymers with tailored properties. For example, derivatives with reactive side chains, such as a chloropropyl group, can serve as handles for further polymerization or for grafting onto surfaces, leading to materials with enhanced thermal stability or specific mechanical characteristics. nbinno.com
The incorporation of such rigid, heterocyclic structures can disrupt polymer chain packing, potentially leading to materials with higher free volume and altered permeability, which could be of interest in membrane and separation technologies.
Use as a Precursor for Novel Heterocyclic Scaffolds
Heterocyclic compounds are of immense importance in chemistry. Substituted 1,4-dioxanes can serve as precursors for other heterocyclic systems through ring-opening and subsequent cyclization reactions. The 1,4-dioxane ring in this compound is a cyclic acetal, which can be hydrolyzed under acidic conditions to reveal a diol and, in this case, a ketone derived from the ethanol side chain.
A common strategy in heterocyclic synthesis is the use of 1,4-dicarbonyl compounds as precursors for five-membered heterocycles such as furans, pyrroles, and thiophenes, through Paal-Knorr synthesis. researchgate.netyoutube.com While this compound is not a direct 1,4-dicarbonyl precursor, it could be chemically modified and then transformed into such an intermediate. For example, oxidation of the alcohol to a ketone, followed by ring opening and further functional group manipulation, could lead to a suitable dicarbonyl compound for subsequent cyclization reactions.
The following table illustrates the types of heterocycles that can be synthesized from 1,4-dicarbonyl precursors.
| 1,4-Dicarbonyl Precursor | Reagent | Resulting Heterocycle |
| R-CO-CH₂-CH₂-CO-R' | Dehydrating agent (e.g., P₂O₅) | Furan |
| R-CO-CH₂-CH₂-CO-R' | Ammonia or Primary Amine (R''-NH₂) | Pyrrole |
| R-CO-CH₂-CH₂-CO-R' | Lawesson's reagent, P₄S₁₀ | Thiophene |
| R-CO-CH₂-CH₂-CO-R' | Hydrazine (N₂H₄) | Pyridazine |
Potential in Solvent Development and Alternative Solvents
The search for "green" or environmentally benign solvents is a significant area of current chemical research. nih.govresearchgate.net Solvents account for a large proportion of the waste generated in chemical processes. rsc.org 1,4-Dioxane is a widely used aprotic solvent, but it has come under scrutiny due to its persistence in the environment and potential health concerns. wikipedia.orgbiotage.com
Substituted dioxanes like this compound could be investigated as potential alternative solvents. The presence of the hydroxyl group and the alkyl substituents would significantly alter the physical properties compared to unsubstituted 1,4-dioxane. It is expected to have a higher boiling point and lower vapor pressure, which are desirable properties for reducing solvent loss through evaporation. The hydroxyl group also introduces protic character and the ability to act as a hydrogen bond donor, which would change its solvent properties, making it more polar and potentially more biodegradable.
The table below compares the known properties of 1,4-dioxane with the predicted properties of this compound.
| Property | 1,4-Dioxane | This compound (Predicted) | Implication for "Green" Solvent Potential |
| Boiling Point | 101 °C | Higher | Lower volatility, reduced emissions |
| Vapor Pressure | 37 mmHg at 25 °C | Lower | Reduced worker exposure and environmental release |
| Water Solubility | Miscible | Moderately to highly soluble | Potentially improved biodegradability, but also mobility in water |
| Polarity | Aprotic, low polarity | Protic, polar | Different range of applications, potential for replacing more hazardous polar solvents |
| Biodegradability | Poor | Potentially higher | The hydroxyl group may provide a site for enzymatic degradation |
Analytical Standards and Reference Materials
In analytical chemistry, reference materials and standards are crucial for the calibration of instruments, the validation of methods, and for quality control purposes. While there is no widespread, established use of this compound as a common analytical standard, it could serve as a reference material in specific research contexts.
For example, in studies focused on the synthesis of a family of related dioxane derivatives, this compound could be used as a starting material or an intermediate, and its well-characterized analytical data (e.g., NMR spectra, mass spectrum, chromatographic retention time) would be essential for monitoring the progress of reactions and for identifying and quantifying related products.
In environmental analysis, where the detection and quantification of 1,4-dioxane and its degradation products are important, isotopically labeled versions of dioxane derivatives are often used as internal standards to improve the accuracy and precision of the analysis. itrcweb.org While not the target compound, deuterated 1,4-dioxane is sometimes used as an internal standard for NMR spectroscopy in aqueous solutions. wikipedia.org Should this compound or its metabolites become environmentally relevant, it would be necessary to synthesize a pure standard for use in analytical method development and monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
